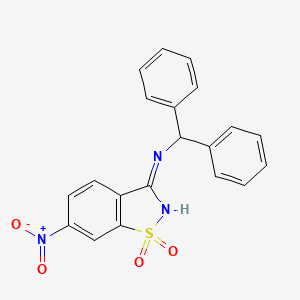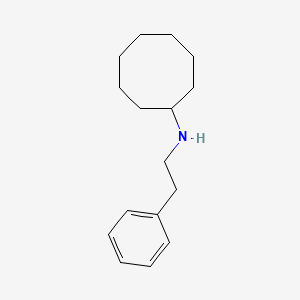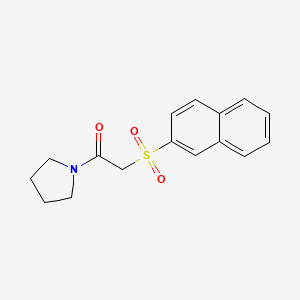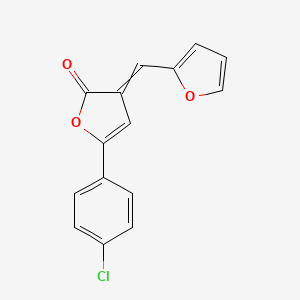![molecular formula C18H16N4O4S B12478602 2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12478602.png)
2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyrimidine ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamido Group: This step involves the acylation of the pyrimidine ring using acetic anhydride or acetyl chloride.
Attachment of the Naphthalene Moiety: This can be done through a nucleophilic substitution reaction, where the naphthalene derivative is introduced to the pyrimidine ring.
Final Assembly: The final step involves the coupling of the sulfanyl group to the pyrimidine ring, often using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(phenyl)acetamide
- 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(benzyl)acetamide
Uniqueness
The presence of the naphthalene moiety in 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide distinguishes it from similar compounds. This structural feature may confer unique electronic properties and enhance its interaction with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C18H16N4O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H16N4O4S/c1-10(23)19-15-16(25)21-18(22-17(15)26)27-9-14(24)20-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,19,23)(H,20,24)(H2,21,22,25,26) |
InChI Key |
FTMBVXMVAHRXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478519.png)
![N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12478529.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12478538.png)
![4-(5-bromo-2-hydroxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12478539.png)

![2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]benzamide](/img/structure/B12478551.png)


![1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-chloropropan-1-one](/img/structure/B12478574.png)

![3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12478586.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12478598.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B12478610.png)
